Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)-
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Overview
Description
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- is a complex organic compound with a molecular formula of C16H19N3O2 and a molecular weight of 285.341 g/mol . This compound is characterized by the presence of a nitrile group (–C≡N) attached to a propanenitrile backbone, along with a phenylamino group and a pyrrolidinyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- involves several steps. One common method includes the reaction of 3-methylphenylamine with 2-(2,5-dioxo-1-pyrrolidinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with acrylonitrile to form the final product .
Chemical Reactions Analysis
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Scientific Research Applications
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- can be compared with other similar compounds, such as:
Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)(3-methylphenyl)amino)-: This compound has a similar structure but with a methyl group attached to the phenyl ring.
Succinimide, N-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)(3-methylphenyl)amino)-: This compound contains a succinimide group instead of a nitrile group.
The uniqueness of Propanenitrile, 3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)phenylamino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63133-76-6 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]anilino]propanenitrile |
InChI |
InChI=1S/C15H17N3O2/c16-9-4-10-17(13-5-2-1-3-6-13)11-12-18-14(19)7-8-15(18)20/h1-3,5-6H,4,7-8,10-12H2 |
InChI Key |
NYCFYVHKHSZSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN(CCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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